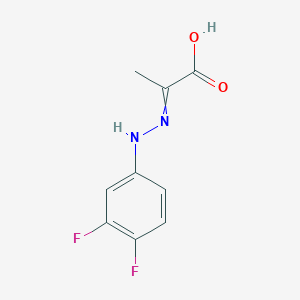

2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid

Descripción general

Descripción

2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a difluorophenyl group attached to a hydrazinylidene moiety, which is further connected to a propanoic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid typically involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently hydrolyzed to yield the target compound. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the hydrazinylidene moiety to hydrazine or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can lead to a variety of substituted phenylpropanoic acids.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid typically involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate and subsequent treatment with hydrazine hydrate. The compound can be characterized using various spectroscopic techniques including FTIR, NMR (both and ), and LCMS. These methods confirm the structural integrity and purity of the synthesized product .

Anti-inflammatory Activity

Recent studies have shown that derivatives of this compound exhibit significant anti-inflammatory properties. In vivo tests demonstrated that these compounds could effectively reduce inflammation in animal models, specifically through the carrageenan-induced paw edema test. The efficacy was compared to standard anti-inflammatory drugs such as diclofenac sodium .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines including HeLa (cervical cancer), HepG2 (liver cancer), and Ehrlich ascites tumor cells. The results indicated that this compound exhibited considerable cytotoxicity with IC50 values of 18 µM, 27 µM, and 36 µM against these cell lines respectively. This suggests potential applications in cancer therapy .

Antibacterial Activity

The antibacterial properties of the compound were assessed against several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 26.2 µM, demonstrating its potential as an antibacterial agent .

Case Studies

Several case studies have been documented that highlight the therapeutic potential of this compound:

-

Case Study 1: Anti-inflammatory Effects

In a controlled study, rats treated with the compound showed a significant reduction in paw swelling compared to control groups. The results suggest that the compound may inhibit pro-inflammatory cytokines . -

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on human cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspases which are crucial for programmed cell death . -

Case Study 3: Antibacterial Efficacy

In vitro studies demonstrated that treatment with the compound significantly reduced bacterial growth rates compared to untreated controls. This indicates its potential utility in treating bacterial infections .

Mecanismo De Acción

The mechanism of action of 2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. It may also interact with cellular receptors, influencing signal transduction and cellular responses .

Comparación Con Compuestos Similares

Similar Compounds

- 2-[(3,4-Difluorophenyl)hydrazinylidene]acetic acid

- 2-[(3,4-Difluorophenyl)hydrazinylidene]butanoic acid

- 2-[(3,4-Difluorophenyl)hydrazinylidene]pentanoic acid

Uniqueness

Compared to similar compounds, 2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its difluorophenyl group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications .

Actividad Biológica

2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid, with the molecular formula C₉H₈F₂N₂O₂ and CAS number 1245652-55-4, is an organic compound characterized by a hydrazone functional group linked to a propanoic acid moiety. The presence of the difluorophenyl group contributes to its unique chemical properties, which are of significant interest in medicinal chemistry due to their potential biological activities.

Chemical Structure and Properties

The compound's structure is pivotal for its biological interactions. The hydrazone linkage (N=N) allows for specific interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈F₂N₂O₂ |

| Molecular Weight | 214.17 g/mol |

| CAS Number | 1245652-55-4 |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines.

- Antimicrobial Properties : The compound has shown potential in interacting with bacterial cells, indicating possible antibacterial effects.

- Enzyme Inhibition : Interaction studies reveal that it may inhibit specific enzymes involved in metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated the compound's efficacy against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The following table summarizes the IC50 values observed in these studies:

These values indicate that the compound exhibits potent anticancer properties, particularly against breast and liver cancer cell lines.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Binding to Receptors : The compound may bind to specific cellular receptors or enzymes, modulating their activity.

- Induction of Apoptosis : Studies have suggested that it can trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound may interfere with the cell cycle progression, particularly at the G1/S transition phase.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. For instance, modifications to the hydrazone moiety have been explored to improve anticancer efficacy while reducing toxicity.

Example Study

A study conducted by Nissan et al. evaluated various derivatives against multiple cancer cell lines using the sulforhodamine B assay. It was found that certain modifications led to improved IC50 values compared to the parent compound, indicating a promising avenue for drug development.

Safety Profile

Safety data indicate that while this compound has potential therapeutic benefits, it also poses certain risks:

- Acute Toxicity : Classified as harmful if swallowed (Category 4).

- Skin and Eye Irritation : Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

Propiedades

IUPAC Name |

2-[(3,4-difluorophenyl)hydrazinylidene]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2O2/c1-5(9(14)15)12-13-6-2-3-7(10)8(11)4-6/h2-4,13H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTGHCMWOIFMAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC(=C(C=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743514 | |

| Record name | 2-[2-(3,4-Difluorophenyl)hydrazinylidene]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245652-55-4 | |

| Record name | 2-[2-(3,4-Difluorophenyl)hydrazinylidene]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.